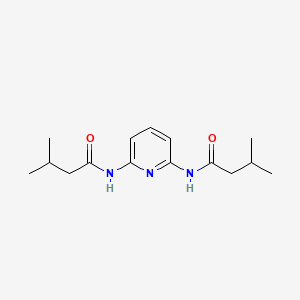
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide, also known as EDP-420, is a small molecule inhibitor that has been developed for the treatment of pain and inflammation. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally related to other pyrazole-based inhibitors such as celecoxib and rofecoxib.
Wirkmechanismus
The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide involves the inhibition of the COX-2 enzyme, which is upregulated in response to inflammation and tissue injury. By blocking the production of prostaglandins, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide reduces pain and inflammation in affected tissues. Unlike traditional NSAIDs, which also inhibit the activity of the constitutively expressed COX-1 enzyme, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide selectively targets COX-2, which may reduce the risk of gastrointestinal side effects.
Biochemical and physiological effects:
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide in lab experiments is its selective inhibition of COX-2, which allows for the study of the specific role of this enzyme in pain and inflammation. However, a limitation of using N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide is that it may not fully recapitulate the complex pathophysiology of human diseases, and further studies are needed to validate its efficacy in clinical settings.
Zukünftige Richtungen
1. Investigating the potential use of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
2. Developing novel formulations of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide that improve its pharmacokinetic properties and allow for targeted delivery to affected tissues.
3. Investigating the potential use of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide in combination with other therapeutic agents to enhance its efficacy and reduce the risk of adverse effects.
4. Conducting clinical trials to evaluate the safety and efficacy of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide in human patients with various pain and inflammatory conditions.
5. Investigating the potential use of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide as a prophylactic agent to prevent the development of chronic pain and inflammation.
Synthesemethoden
The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then further modified to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide has been extensively studied for its potential use as a therapeutic agent for the treatment of pain and inflammation. It has been shown to selectively inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. In preclinical studies, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide has demonstrated efficacy in various animal models of pain and inflammation, including osteoarthritis, rheumatoid arthritis, and neuropathic pain.
Eigenschaften
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-5-16-9(3)12(8(2)15-16)14-13(17)11-6-7-18-10(11)4/h6-7H,5H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTUQQRBJNOGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=C(OC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)


![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)






![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)
